molecular formula C9H6F2O B1613440 5,8-Difluoro-2H-chromene CAS No. 457628-37-4

5,8-Difluoro-2H-chromene

Cat. No.: B1613440
CAS No.: 457628-37-4
M. Wt: 168.14 g/mol
InChI Key: QEVFHSARMKZJDY-UHFFFAOYSA-N
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Description

5,8-Difluoro-2H-chromene is a fluorinated derivative of 2H-chromene, an important oxygen heterocycle This compound is notable for its unique structural properties, which include two fluorine atoms at the 5 and 8 positions of the chromene ring

Preparation Methods

The synthesis of 5,8-Difluoro-2H-chromene can be achieved through various synthetic routes. One notable method involves the use of silicone oil as the reaction solvent, which simplifies the workup process and reduces waste . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the chromene ring with the desired fluorine substitutions.

Chemical Reactions Analysis

5,8-Difluoro-2H-chromene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace the fluorine atoms or other substituents on the chromene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized chromenes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,8-Difluoro-2H-chromene exerts its effects involves interactions with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists at the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory responses . The binding of these derivatives to the receptor can inhibit its activity, thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

5,8-Difluoro-2H-chromene can be compared to other fluorinated chromenes and related oxygen heterocycles:

    2H-Chromene: The parent compound, which lacks the fluorine substitutions, has different chemical and biological properties.

    5,8-Dichloro-2H-chromene: A similar compound with chlorine atoms instead of fluorine, which can exhibit different reactivity and biological activity.

    2H-Chromene derivatives:

These comparisons highlight the unique aspects of this compound, particularly its enhanced reactivity and potential for specific biological interactions.

Properties

IUPAC Name

5,8-difluoro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVFHSARMKZJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C=CC(=C2O1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626053
Record name 5,8-Difluoro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457628-37-4
Record name 5,8-Difluoro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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